
4-Phenylpiperidin-4-ol
Übersicht
Beschreibung
4-Phenylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group and a phenyl substituent at the C4 position of the piperidine ring. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry. It serves as a key fragment in several pharmacologically active compounds, including melanocortin-4 (MC4) receptor agonists , Kv1.3 potassium channel blockers , and CatSper inhibitors . Its synthetic versatility allows for structural modifications, such as methyl substitutions at C3 and C5, which enhance receptor binding affinity and pharmacokinetic properties . Recent studies also highlight its role in pyrazole derivatives with antifungal and antibacterial activities, driven by improved lipid absorption rates .
Vorbereitungsmethoden
Cyanohydrin Intermediate Route
Formation of Cyanohydrin from 4-Piperidone
This method involves converting 1-benzyl-4-piperidone to its cyanohydrin derivative using potassium cyanide in toluene/water at 15°C. The cyanohydrin intermediate is isolated in 72% yield after magnesium sulfate drying and solvent evaporation .
Reaction Mechanism :
The cyanide ion attacks the ketone, forming a tetrahedral intermediate stabilized by the benzyl group’s electron-donating effect.
Amine Addition and Grignard Alkylation
The cyanohydrin reacts with N-benzylethylamine at 45°C, followed by phenylmagnesium bromide addition. This step introduces the phenyl group and forms 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine, which is hydrogenated to 4-ethylamino-4-phenylpiperidine. Acidic hydrolysis (e.g., HCl) subsequently yields 4-phenylpiperidin-4-ol .
Yield Enhancement Strategies :
-
Stoichiometric Control : Excess phenylmagnesium bromide (1.5 eq.) drives the reaction to completion.
-
Purification : Column chromatography with silica gel (230–400 mesh) achieves >95% purity .
Multi-Step Synthesis via Pyrazole Intermediates
Pyrazole-Acid Chloride Conjugation
A novel approach synthesizes this compound-substituted pyrazole derivatives. 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF. Reaction with 4-piperidone in dichloromethane (DCM) at 0°C forms a ketone intermediate, which undergoes Grignard addition with phenylmagnesium bromide to install the phenyl group .
Key Observations :
-
Reagent Compatibility : Triethylamine neutralizes HCl, preventing side reactions.
-
Temperature Sensitivity : Maintaining 0°C during acid chloride formation prevents decomposition .
Hydroxyl Group Formation and Purification
The Grignard adduct is hydrolyzed with dilute HCl, yielding this compound. Final purification via diethyl ether washing removes residual reagents, achieving 82% yield .
Comparative Analysis of Synthetic Methods
Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
---|---|---|---|---|---|
Grignard Addition | 1-Benzyl-4-piperidone | PhMgBr, Pd/C | 78% | 89% | High |
Cyanohydrin Route | 1-Benzyl-4-piperidone | KCN, PhMgBr, HCl | 68% | 85% | Moderate |
Pyrazole Intermediate | Pyrazole acid chloride | Oxalyl chloride, PhMgBr | 82% | 95% | Low |
Industrial Considerations :
-
The Grignard method’s scalability is favored due to shorter reaction times and easier workup .
-
The cyanohydrin route, while efficient, involves toxic cyanide reagents, complicating large-scale applications .
-
Pyrazole-based synthesis offers high purity but requires multiple chromatographic steps, increasing cost .
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 3.85 (s, 1H, OH), 2.95–2.75 (m, 4H, piperidine-H) .
¹³C NMR : 146.2 (C-OH), 128.5–126.3 (Ar-C), 68.9 (C-4 piperidine) .
Infrared (IR) Spectroscopy
A strong -OH stretch at 3400 cm⁻¹ and C-N absorption at 1240 cm⁻¹ confirm the structure .
Mass Spectrometry
ESI-MS: m/z 218.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅NO .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Research has indicated that 4-phenylpiperidin-4-ol derivatives exhibit analgesic properties. A study demonstrated that certain conformations of this compound showed high affinity for sigma receptors, which are implicated in pain modulation .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound derivatives revealed promising results. A pyrazole derivative synthesized from this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans and Aspergillus niger . The mechanism of action appears to involve enhanced lipid absorption rates due to structural modifications that improve pharmacological activity.
Therapeutic Potential in CNS Disorders
The compound's potential for treating central nervous system (CNS) disorders is under exploration. Inhibitors derived from this compound have shown promise in addressing conditions like Alzheimer's disease by modulating neuroinflammatory pathways and enhancing cognitive functions .
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the this compound structure affect its biological activity. This analysis has revealed that specific substitutions can significantly enhance its efficacy against bacterial and fungal pathogens .
In Silico Studies
In silico molecular docking studies have been employed to predict the binding interactions of this compound derivatives with key proteins involved in microbial resistance and neurodegenerative diseases. These studies indicate robust interactions with targets such as DNA gyrase and lanosterol 14α-demethylase, suggesting a multi-target approach for therapeutic applications .
Material Science
The unique chemical structure of this compound allows for its use as an intermediate in the synthesis of advanced materials. Its derivatives are being explored for applications in drug delivery systems due to their ability to enhance solubility and stability of active pharmaceutical ingredients .
Case Studies
- Antimicrobial Efficacy : A study published in the Polish Journal of Chemical Technology reported the synthesis of a pyrazole derivative from this compound, which exhibited notable antibacterial and antifungal activities, highlighting its potential as a therapeutic agent against resistant strains .
- CNS Therapeutics : Research investigating the effects of this compound derivatives on neurodegenerative diseases demonstrated their capacity to modulate neuroinflammatory responses, providing a basis for further development into potential treatments for Alzheimer’s disease .
Wirkmechanismus
The mechanism of action of 4-Phenylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins such as DNA gyrase and lanosterol 14 α-demethylase, inhibiting their activity and leading to therapeutic effects . The compound’s structure allows it to interact with these targets through hydrogen bonding and hydrophobic interactions, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Pharmacological Activity
The pharmacological profile of 4-phenylpiperidin-4-ol derivatives is highly sensitive to structural modifications. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Piperidine Nitrogen : A basic nitrogen in the piperidine ring is essential for MC4 and CatSper activity. Neutralizing this nitrogen abolishes receptor binding .
- 4-Phenyl Group : While critical for MC4 and Kv1.3 activity, its removal (e.g., compound 14) retains partial Kv1.3 blockade, suggesting alternative binding modes .
- Hydroxyl Group : The tertiary alcohol enhances Kv1.3 potency but is dispensable for CatSper inhibition, mitigating neurotoxicity risks associated with MPTP-like metabolites .
- Chirality : Enantiomers of this compound derivatives exhibit divergent biological effects. For example, (S)-configured analogues show superior enantiomeric excess (94% ee) in synthesis .
Biologische Aktivität
4-Phenylpiperidin-4-ol (also known as CHP) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperidine derivatives with phenyl groups, often utilizing various reagents to facilitate the formation of the desired hydroxyl group at the 4-position. A recent study highlighted a method involving Grignard reagents that successfully produced a pyrazole derivative incorporating the this compound structure, showcasing its versatility in synthetic applications .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial efficacy. In vitro studies have demonstrated significant antibacterial and antifungal properties. The compound exhibited strong activity against various bacterial strains, including:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Bacillus subtilis | Effective |
Salmonella typhi | Effective |
Escherichia coli | Effective |
Aspergillus niger | Strong antifungal |
Candida albicans | Strong antifungal |
These results suggest that the presence of the this compound moiety enhances lipid absorption rates, which may contribute to its pharmacological activity .
Antioxidant Properties
In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals and reduce oxidative stress is attributed to its structural characteristics, which allow it to interact effectively with reactive oxygen species . This property suggests potential applications in preventing oxidative damage in various diseases.
Mechanistic Insights
Recent research has explored the molecular interactions of this compound with key proteins involved in cellular processes. In silico studies revealed strong binding affinities with proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating potential therapeutic relevance in targeting these pathways for drug development . The binding energies observed were comparable to established inhibitors, suggesting that this compound could serve as a lead for further drug design.
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and antioxidant activities. It has been implicated in:
- Pain Management : Similar compounds have been noted for their analgesic properties, which may translate into pain relief applications.
- CNS Disorders : There is emerging evidence that compounds like this compound could be beneficial in treating cognitive impairments and neurodegenerative diseases, including Alzheimer's disease .
- Metabolic Disorders : Inhibition of enzymes such as 11 β-HSD1 by related compounds indicates potential use in managing metabolic syndromes like obesity and type 2 diabetes .
Case Studies
A study investigating the effects of 4-phenylpiperidin derivatives on Kv1.3 potassium channels highlighted their potential use in treating autoimmune diseases. The derivatives demonstrated submicromolar IC50 values, indicating potent activity against these channels, which are critical in various autoimmune conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phenylpiperidin-4-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: A common approach involves iridium-catalyzed amination of α-allyl acetates with this compound precursors. For example, (S)-1-(But-3-en-2-yl)-4-phenylpiperidin-4-ol was synthesized in 94% yield using 5 mol% iridium catalyst and Cs₂CO₃ in dimethylacetamide at 90°C. Post-synthesis purification via silica gel column chromatography (CH₂Cl₂:MeOH gradient) ensures high purity . Key factors include:
- Catalyst loading : Excess catalyst (>5 mol%) may reduce enantioselectivity.
- Temperature : Elevated temperatures (≥90°C) accelerate reaction kinetics but risk decomposition.
- Base selection : Cs₂CO₃ enhances deprotonation efficiency compared to weaker bases.
Table 1: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Catalyst loading | 5 mol% | 94% yield, 94% ee |
Temperature | 90°C | Fast kinetics |
Base | Cs₂CO₃ | High deprotonation |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- ¹H/¹³C NMR : Peaks at δ 1.65–2.10 ppm (piperidine protons) and δ 7.20–7.40 ppm (phenyl protons) confirm backbone structure. Downfield shifts (~3.50 ppm) indicate hydroxyl group presence .
- HRMS (ESI) : Exact mass (e.g., [M+H]⁺ at m/z 218.1542) validates molecular formula (C₁₁H₁₅NO).
- FTIR : Broad O–H stretch (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) corroborate functional groups.
Advanced Research Questions
Q. How do structural modifications to this compound impact its biological activity in Kvblocker studies?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 4-Phenyl group removal (e.g., compound 14) reduces Kv1.3 binding affinity by >50%, highlighting its role in hydrophobic interactions .
- Hydroxyl group replacement (e.g., ester-to-hydroxyl in compound 13) alters solubility but retains activity, suggesting hydrogen bonding is non-essential.
Table 2: SAR of Selected Analogues
Compound | Modification | Kv1.3 IC₅₀ (nM) |
---|---|---|
13 | This compound | 12 |
14 | 4-Phenyl removed | 28 |
15 | Piperidine-3-ol isomer | 45 |
Q. What challenges arise in enantioselective synthesis of this compound derivatives, and how are they resolved?
Methodological Answer:
- Enantiomer separation : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers. For example, (S)-enantiomer shows [α]D²⁸ = +32.0 (c=0.5, CHCl₃) .
- Catalyst-induced bias : Iridium catalysts with chiral ligands (e.g., phosphoramidites) improve enantiomeric excess (up to 94% ee).
Q. How do researchers address overlapping NMR signals in this compound derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton environments (e.g., piperidine ring vs. phenyl protons).
- Variable temperature NMR : Suppresses signal broadening caused by conformational exchange at low temperatures.
- Isotopic labeling : Deuterated analogs (e.g., 4-Hydroxypiperidine-d5) simplify assignments .
Eigenschaften
IUPAC Name |
4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFQBTWXOGINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057738 | |
Record name | 4-Phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40807-61-2 | |
Record name | 4-Hydroxy-4-phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40807-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040807612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40807-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYLPIPERIDIN-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69T6Q5GXM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.